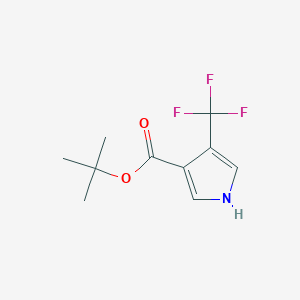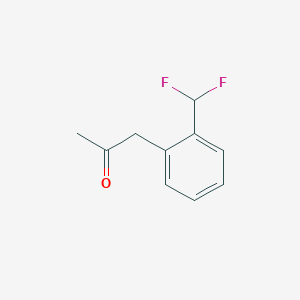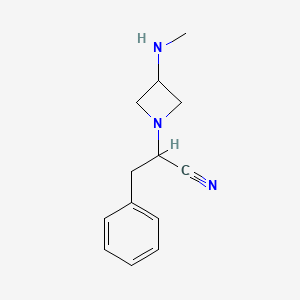
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines.
科学的研究の応用
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile has several scientific research applications:
Medicine: Its structural features are of interest in the design of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may play a role in binding to these targets, while the phenylpropanenitrile moiety could influence the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Azetidin-2-ones:
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is unique due to its combination of the azetidine ring and the phenylpropanenitrile moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-[3-(methylamino)azetidin-1-yl]-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-15-12-9-16(10-12)13(8-14)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7,9-10H2,1H3 |
InChIキー |
LOTSISGGSQFZJM-UHFFFAOYSA-N |
正規SMILES |
CNC1CN(C1)C(CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


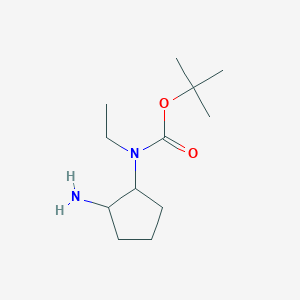
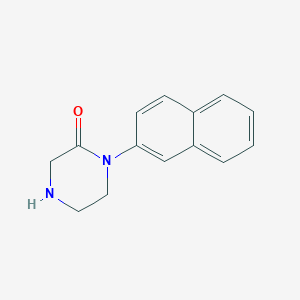
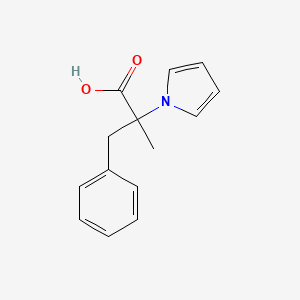
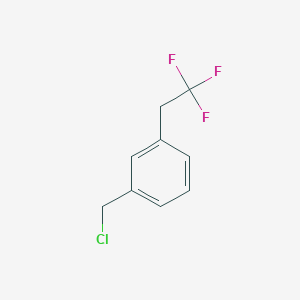
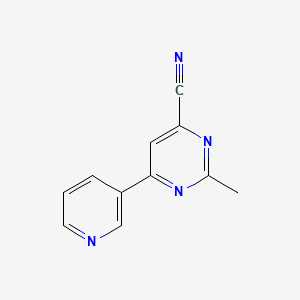
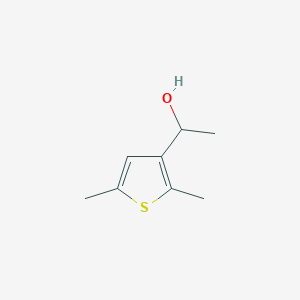
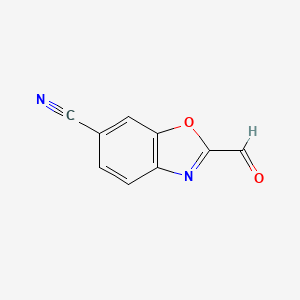
![N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine](/img/structure/B14864448.png)
![5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole](/img/structure/B14864456.png)
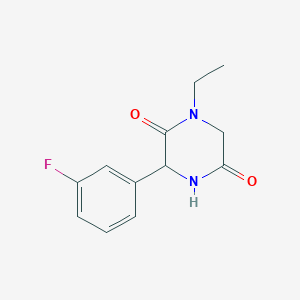
![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14864462.png)
